

# detailed synthesis protocol for ethyl 2-methyl-2H-indazole-3-carboxylate

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## Compound of Interest

Compound Name: ethyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B1310985

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## Application Note: Synthesis of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

### Introduction

**Ethyl 2-methyl-2H-indazole-3-carboxylate** is a key structural motif found in various biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. The synthesis of N-substituted indazoles, particularly the regioselective alkylation at the N-2 position, presents a common challenge. This document outlines a detailed protocol for the synthesis of **ethyl 2-methyl-2H-indazole-3-carboxylate**, commencing with the preparation of the precursor, ethyl 1H-indazole-3-carboxylate, followed by its N-methylation and subsequent purification to isolate the desired N-2 isomer.

### Experimental Protocols

This synthesis is presented in two main stages:

- Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate.
- Stage 2: N-Methylation of Ethyl 1H-Indazole-3-Carboxylate to yield **Ethyl 2-Methyl-2H-Indazole-3-Carboxylate**.

## Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate via [3+2] Cycloaddition

This procedure is adapted from a known method involving the cycloaddition of benzyne and a diazo compound.<sup>[1]</sup>

Materials:

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- Ethyl diazoacetate
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To a flame-dried 1-L three-necked round-bottomed flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and ethyl diazoacetate (3.65 g, 32.0 mmol).
- Add anhydrous THF (360 mL) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- With vigorous stirring, add a 1 M solution of TBAF in THF (57.6 mL, 57.6 mmol) dropwise over approximately 40 minutes.

- After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours.
- Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature overnight (approximately 12-16 hours). The solution will typically turn orange.
- Monitor the reaction for completion using Thin Layer Chromatography (TLC).
- Once complete, concentrate the reaction mixture to about 100 mL using a rotary evaporator.
- Pour the concentrated mixture into a separatory funnel containing EtOAc (150 mL) and saturated aqueous NaHCO<sub>3</sub> (200 mL).
- Separate the layers and extract the aqueous layer with EtOAc (2 x 50 mL).
- Combine the organic extracts, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product as an orange oil.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc as the eluent to afford ethyl 1H-indazole-3-carboxylate as an off-white solid.

## Stage 2: N-Methylation of Ethyl 1H-Indazole-3-Carboxylate

The N-alkylation of the indazole ring typically yields a mixture of N-1 and N-2 regioisomers, which can be separated by chromatography.<sup>[2][3]</sup> This protocol is a general method adapted for methylation.

Materials:

- Ethyl 1H-indazole-3-carboxylate (from Stage 1)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Methyl iodide (CH<sub>3</sub>I)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the mixture with EtOAc.
- Wash the combined organic layers sequentially with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The crude product will contain a mixture of ethyl 1-methyl-1H-indazole-3-carboxylate and **ethyl 2-methyl-2H-indazole-3-carboxylate**. Separate the two isomers by silica gel column chromatography to isolate the desired **ethyl 2-methyl-2H-indazole-3-carboxylate**.[\[3\]](#)

## Data Presentation

Compound	Stage	Starting Materials	Yield	Physical Appearance
Ethyl 1H-indazole-3-carboxylate	1	2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate	~82% <a href="#">[1]</a>	Off-white solid <a href="#">[1]</a>
Ethyl 2-methyl-2H-indazole-3-carboxylate	2	Ethyl 1H-indazole-3-carboxylate, Methyl iodide	Varies (isomer ratio dependent on conditions)	Not specified

## Visualization of Experimental Workflow

## Synthesis of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

## Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate  
+  
Ethyl diazoacetate

[3+2] Cycloaddition  
(TBAF, THF, -78°C to RT)

Aqueous Workup  
(EtOAc, NaHCO<sub>3</sub>)

Silica Gel Chromatography

Ethyl 1H-indazole-3-carboxylate

## Stage 2: N-Methylation

Ethyl 1H-indazole-3-carboxylate

N-Methylation  
(NaH, CH<sub>3</sub>I, THF)

Quenching & Extraction  
(NH<sub>4</sub>Cl, EtOAc)

Silica Gel Chromatography  
(Isomer Separation)

Ethyl 2-methyl-2H-indazole-3-carboxylate

Ethyl 1-methyl-1H-indazole-3-carboxylate

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Caption: Synthetic workflow for **ethyl 2-methyl-2H-indazole-3-carboxylate**.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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